cAMP Phosphodiesterase Selectivity
In a standardized in vitro assay using bovine aorta, ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate demonstrated insignificant inhibitory activity against cAMP phosphodiesterase at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. This result is a key differentiator, as it contrasts with the broader class of carbamates, some of which are known to exhibit phosphodiesterase inhibition. This negative data helps define the compound's selectivity profile, making it a potentially cleaner probe for targets where phosphodiesterase activity is an undesirable off-target effect.
| Evidence Dimension | Inhibition of cAMP phosphodiesterase |
|---|---|
| Target Compound Data | Insignificant activity |
| Comparator Or Baseline | Class-level expectation of possible phosphodiesterase inhibition for some carbamates |
| Quantified Difference | Not applicable |
| Conditions | In vitro assay using bovine aorta, 1 µM cGMP, 10 µM calcium, 15 nM calmodulin |
Why This Matters
This negative data defines a selectivity window, making the compound a cleaner probe for other serine hydrolase targets (e.g., cholinesterases) by confirming a lack of activity against cAMP phosphodiesterase.
- [1] BindingDB. (n.d.). Assay ID: 13, Entry ID: 50001664. Inhibitory activity against cAMP phosphodiesterase. View Source
